molecular formula C16H16FN7O B15117635 3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B15117635
M. Wt: 341.34 g/mol
InChI Key: SEUBTEUAFIPUQB-UHFFFAOYSA-N
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Description

3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include purine derivatives, pyrrolidine, and pyridine compounds. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluoro group.

    Amidation reactions: to form the carboxamide linkage.

    Cyclization reactions: to construct the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer and viral infections.

    Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Adenosine derivatives: Known for their roles in cellular signaling and potential therapeutic applications.

    Purine analogs: Studied for their antiviral and anticancer properties.

Uniqueness

3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is unique due to its specific structural features, such as the fluoro group and the combination of purine, pyrrolidine, and pyridine moieties. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H16FN7O

Molecular Weight

341.34 g/mol

IUPAC Name

3-fluoro-1-(7-methylpurin-6-yl)-N-pyridin-3-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H16FN7O/c1-23-10-21-13-12(23)14(20-9-19-13)24-6-4-16(17,8-24)15(25)22-11-3-2-5-18-7-11/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,22,25)

InChI Key

SEUBTEUAFIPUQB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(C3)(C(=O)NC4=CN=CC=C4)F

Origin of Product

United States

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